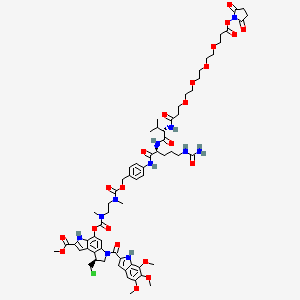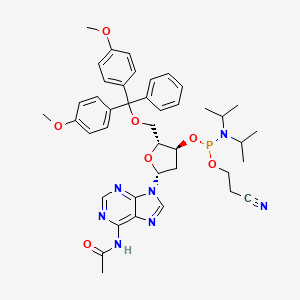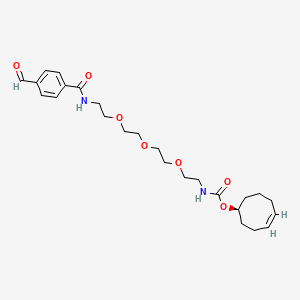![molecular formula C21H22F2N2O B11931706 2-Amino-1-[4-(2,5-difluorophenyl)-2-phenyl-2,5-dihydropyrrol-1-yl]-3-methylbutan-1-one](/img/structure/B11931706.png)
2-Amino-1-[4-(2,5-difluorophenyl)-2-phenyl-2,5-dihydropyrrol-1-yl]-3-methylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KSP-IA, also known as compound 17, is a potent inhibitor of the kinesin spindle protein. Kinesin spindle protein is a member of the kinesin superfamily of microtubule-based motors that play a critical role in mitosis by mediating centrosome separation and bipolar spindle assembly and maintenance. KSP-IA inhibits cell mitosis by targeting kinesin spindle protein, leading to cell cycle arrest and apoptosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
KSP-IA is synthesized through a series of chemical reactions involving the formation of 2,4-diaryl-2,5-dihydropyrrole inhibitors. The synthesis involves the use of various reagents and catalysts under controlled conditions to achieve the desired product with high purity and yield .
Industrial Production Methods
The industrial production of KSP-IA involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process includes purification steps to isolate the compound and ensure its high purity for research and potential therapeutic applications .
Analyse Chemischer Reaktionen
Types of Reactions
KSP-IA undergoes several types of chemical reactions, including:
Oxidation: KSP-IA can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: KSP-IA can undergo substitution reactions where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
KSP-IA has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of kinesin spindle protein in cell division and mitosis.
Biology: Employed in research to understand the mechanisms of cell cycle regulation and apoptosis.
Medicine: Investigated as a potential therapeutic agent for cancer treatment due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Industry: Utilized in the development of novel anticancer drugs and other therapeutic agents.
Wirkmechanismus
KSP-IA exerts its effects by inhibiting the activity of kinesin spindle protein, leading to the disruption of centrosome separation and bipolar spindle assembly during mitosis. This inhibition results in cell cycle arrest at the mitotic phase, formation of monoastral microtubule arrays, and ultimately, cell death through apoptosis. The molecular targets and pathways involved include the activation of the spindle assembly checkpoint and mitotic slippage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Monastrol: The first small molecule inhibitor of kinesin spindle protein, discovered using a phenotype-based assay.
SCH 2047069: A potent kinesin spindle protein inhibitor with oral bioavailability and the ability to cross the blood-brain barrier.
Uniqueness of KSP-IA
KSP-IA is unique due to its high potency and specificity as a kinesin spindle protein inhibitor. It has an IC50 value of 3.6 nM, making it one of the most effective inhibitors in its class. Additionally, KSP-IA’s ability to induce apoptosis through caspase-dependent pathways and its potential for therapeutic applications in cancer treatment highlight its significance in scientific research and drug development .
Eigenschaften
Molekularformel |
C21H22F2N2O |
|---|---|
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
2-amino-1-[4-(2,5-difluorophenyl)-2-phenyl-2,5-dihydropyrrol-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C21H22F2N2O/c1-13(2)20(24)21(26)25-12-15(17-11-16(22)8-9-18(17)23)10-19(25)14-6-4-3-5-7-14/h3-11,13,19-20H,12,24H2,1-2H3 |
InChI-Schlüssel |
GNFWJCGIZJCASB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)N1CC(=CC1C2=CC=CC=C2)C3=C(C=CC(=C3)F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1R)-1-[4-[3-(difluoromethyl)-2-methoxypyridin-4-yl]cyclohexyl]propyl]-6-methoxypyridine-3-carboxamide](/img/structure/B11931624.png)
![4-[2-[5-(Chloromethyl)-4-[4-(trifluoromethoxy)phenyl]triazol-1-yl]ethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B11931629.png)

![(4R)-4-[[(2S)-2-[[(4R)-2-[(1S,2S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(3S,6R,9S,12R,15S,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2S)-butan-2-yl]-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]pentanoic acid](/img/structure/B11931653.png)

![1-(benzenesulfonyl)-N-[(2R)-1-[(2-methoxyphenyl)methylamino]-1-oxopropan-2-yl]piperidine-4-carboxamide](/img/structure/B11931667.png)


![1-chloro-2-[(1S)-2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene;1-chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene](/img/structure/B11931686.png)
![(7R,8S,9S,10R,13S,14S,16R,17R)-7-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B11931689.png)
![6-{[(1r)-1-(4-Chlorophenyl)ethyl]amino}-1-Cyclopentyl-1,5-Dihydro-4h-Pyrazolo[3,4-D]pyrimidin-4-One](/img/structure/B11931703.png)

![heptadecan-9-yl 8-[(6-heptoxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11931711.png)

